

# ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ALK5-IN-10 |           |
| Cat. No.:            | B12368985  | Get Quote |

#### Introduction

Transforming Growth Factor-beta (TGF- $\beta$ ) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in numerous pathologies, most notably in fibrosis and the progression of cancer. The TGF- $\beta$  signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (T $\beta$ RII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF- $\beta$  receptor I (TGF $\beta$ RI). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given its central role in disease, ALK5 has emerged as a promising therapeutic target. **ALK5-IN-10**, also known as EW-7197 and Vactosertib, is a potent and selective small molecule inhibitor of ALK5. This technical guide provides an in-depth overview of **ALK5-IN-10**, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and key signaling pathways.

# ALK5-IN-10: Mechanism of Action and Biochemical Profile



**ALK5-IN-10** is an ATP-competitive inhibitor that targets the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream substrates, SMAD2 and SMAD3.[1][2] This action effectively blocks the canonical TGF-β signaling pathway.

Biochemical and Cellular Activity of ALK5-IN-10 (EW-7197)



| Parameter                  | Value                              | Assay Type                               | Cell<br>Line/System                                    | Reference    |
|----------------------------|------------------------------------|------------------------------------------|--------------------------------------------------------|--------------|
| Biochemical<br>Potency     |                                    |                                          |                                                        |              |
| IC50 vs. ALK5              | 7 nM                               | Radioisotopic<br>Assay                   | Recombinant<br>Human ALK5<br>(Sf9 cells)               | [2]          |
| IC50 vs. ALK5              | 9.67 nM                            | Radioisotopic<br>Protein Kinase<br>Assay | Recombinant<br>Human GST-<br>fused ALK5 (Sf9<br>cells) | [2]          |
| IC50 vs. ALK5              | 12.9 nM                            | Not Specified                            | Not Specified                                          | [3]          |
| IC50 vs. ALK5              | 13 nM                              | Kinase Assay                             | Not Specified                                          |              |
| IC50 vs. ALK4              | 13 nM                              | Cell-free assay                          | Not Specified                                          | <del>-</del> |
| IC50 vs. ALK4              | 17.3 nM                            | Not Specified                            | Not Specified                                          | _            |
| IC50 vs. ALK2              | 17.3 nM<br>(Comparable to<br>ALK5) | Not Specified                            | Not Specified                                          | _            |
| IC50 vs. p38α              | 1,775 nM                           | Not Specified                            | Not Specified                                          |              |
| Cellular Potency           |                                    |                                          |                                                        | _            |
| IC50 (3TP-Lux<br>Reporter) | 12.1 nM                            | Luciferase<br>Reporter Gene<br>Assay     | 4T1 cells                                              |              |
| IC50 (3TP-Lux<br>Reporter) | 13.2 nM                            | Luciferase<br>Reporter Gene<br>Assay     | 4T1-3TP-Lux<br>cells                                   | _            |
| IC50 (3TP-Lux<br>Reporter) | 16.5 nM                            | Luciferase<br>Reporter Gene<br>Assay     | HaCaT cells                                            | _            |







IC50 (pSmad3 Inhibition)

10-30 nM

Western Blot

4T1 cells

### **In Vivo Efficacy and Pharmacokinetics**

**ALK5-IN-10** has demonstrated significant anti-metastatic and anti-fibrotic activity in various preclinical models.



| Parameter                        | Value                                                | Animal Model                                                                                                                                      | Study                                                                                    | Reference |
|----------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| In Vivo Efficacy                 |                                                      |                                                                                                                                                   |                                                                                          |           |
| Inhibition of Lung<br>Metastasis | 40 mg/kg (i.p.,<br>every other day)                  | MMTV/c-Neu<br>mice (Breast<br>Cancer)                                                                                                             | Inhibition of Smad/TGF $\beta$ signaling, cell migration, invasion, and lung metastasis. |           |
| Increased<br>Survival            | 0.625, 1.25, 2.5,<br>or 5 mg/kg (five<br>times/week) | 4T1-Luc injected<br>BALB/c mice<br>(Breast Cancer)                                                                                                | Dose-dependent inhibition of lung metastasis and increased survival.                     |           |
| Anti-fibrotic<br>Activity        | 1.25, 2.5, or 5<br>mg/kg (qd)                        | CCI4-induced liver fibrosis (mice), BDL- induced liver fibrosis (rats), UUO-induced renal fibrosis (mice), BLM- induced pulmonary fibrosis (mice) | Decreased expression of collagen, α-SMA, and fibronectin; extended lifespan.             |           |
| Pharmacokinetic<br>s (Rats)      |                                                      |                                                                                                                                                   |                                                                                          | _         |
| Oral<br>Bioavailability          | 51%                                                  | Rats                                                                                                                                              | Pharmacokinetic<br>study of 12b·HCl<br>(EW-7197).                                        |           |
| AUC                              | 1426 ng*h/mL                                         | Rats                                                                                                                                              | Pharmacokinetic<br>study of 12b·HCl<br>(EW-7197).                                        | _         |



## Foundational & Exploratory

Check Availability & Pricing

|      |            |      | Pharmacokinetic  |
|------|------------|------|------------------|
| Cmax | 1620 ng/mL | Rats | study of 12b·HCl |
|      |            |      | (EW-7197).       |

## **Signaling Pathways**

The canonical TGF- $\beta$  signaling pathway, which is inhibited by **ALK5-IN-10**, is depicted below.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368985#alk5-in-10-as-a-tgf-beta-receptor-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com